4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the class of benzamides. It features a benzamide core substituted with a chloro group, a nitro group, and a thiazole ring. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is:
Nitration: Starting with a chlorobenzene derivative, a nitration reaction introduces the nitro group at the desired position.
Thiazole Formation: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide.
Amidation: The final step involves coupling the thiazole derivative with a benzoyl chloride to form the benzamide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group can yield amino derivatives.
Substituted Benzamides: Substitution reactions can yield a variety of benzamide derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit antimicrobial, antifungal, or anticancer activities.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects. They may serve as lead compounds in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, these compounds can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitro group and thiazole ring are often key functional groups involved in these interactions.
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(1,3-thiazol-2-yl)-3-nitrobenzamide: Lacks the methyl group on the thiazole ring.
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-aminobenzamide: Has an amino group instead of a nitro group.
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an amide.
Uniqueness
The presence of the methyl group on the thiazole ring and the nitro group on the benzamide core makes 4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide unique. These functional groups can significantly influence its chemical reactivity and biological activity, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-chloro-N-(5-methyl-1,3-thiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c1-6-5-13-11(19-6)14-10(16)7-2-3-8(12)9(4-7)15(17)18/h2-5H,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZUPQBQDSIYTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.